molecular formula C22H16ClF3N2O B2948804 6-chloro-2-(4-methylphenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole CAS No. 282523-51-7

6-chloro-2-(4-methylphenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole

Cat. No.: B2948804
CAS No.: 282523-51-7
M. Wt: 416.83
InChI Key: YAPGQPQMHQUAPW-UHFFFAOYSA-N
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Description

6-chloro-2-(4-methylphenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole is a useful research compound. Its molecular formula is C22H16ClF3N2O and its molecular weight is 416.83. The purity is usually 95%.
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Scientific Research Applications

Antihistaminic Agents

Research has shown the development of benzimidazole derivatives with significant H1-antihistaminic activity. These compounds, including various 2-(4-substituted-1-piperazinyl)benzimidazoles, have been synthesized and evaluated for their efficacy both in vitro and in vivo. Studies suggest the structure-activity relationship indicating the oxygen atom's critical role in enhancing antihistaminic activity, with some derivatives being notably potent and considered for clinical evaluation (Iemura et al., 1986).

Antimicrobial Applications

Novel benzimidazole, benzoxazole, and benzothiazole derivatives have been synthesized and displayed significant antimicrobial activity against bacterial and fungal strains. These compounds were created through structural modifications and evaluated against standard drugs, showing promising broad-spectrum antimicrobial properties (Padalkar et al., 2014).

Anticancer and Anti-inflammatory Activities

Benzimidazole derivatives have been synthesized and characterized for their potential anti-inflammatory and anticancer activities. Some derivatives showed notable efficacy in inhibiting cancer cell growth and moderate anti-inflammatory properties in in vitro studies, highlighting the therapeutic potential of benzimidazole compounds in treating inflammation and cancer (Pham et al., 2022).

Synthetic Methodologies and Chemical Properties

Research into the synthesis of benzimidazole derivatives involves exploring greener, more environmentally benign methods. For example, an acceptorless dehydrogenative condensation approach for synthesizing benzimidazoles from primary alcohols and benzene-1,2-diamine has been developed, showcasing a sustainable and efficient method for producing these compounds (Luo et al., 2017).

Properties

IUPAC Name

6-chloro-2-(4-methylphenyl)-1-[[3-(trifluoromethyl)phenyl]methoxy]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClF3N2O/c1-14-5-7-16(8-6-14)21-27-19-10-9-18(23)12-20(19)28(21)29-13-15-3-2-4-17(11-15)22(24,25)26/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAPGQPQMHQUAPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(N2OCC4=CC(=CC=C4)C(F)(F)F)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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